![molecular formula C17H12F3N3OS B3019587 4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 321430-10-8](/img/structure/B3019587.png)
4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various thiazole carboxamide derivatives has been a subject of interest due to their potential biological activities. In the context of 4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, similar compounds have been synthesized through different methods. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . Another study reported the synthesis of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides by reacting 2-methyl-4-trifluoromethyl-5-thiazole chloride with aniline or amino pyridine derivatives . These methods typically involve multi-step reactions, including cyclization, condensation, and substitution reactions, to introduce various functional groups and achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of thiazole carboxamide derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The presence of substituents such as the trifluoromethyl group and pyridinyl moiety can significantly influence the molecular conformation and electronic distribution. Stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have been conducted using NMR spectroscopy to determine the configuration of stereogenic centers . The crystal structure of related compounds has also been determined to provide insights into their three-dimensional arrangement .
Chemical Reactions Analysis
Thiazole carboxamides undergo various chemical reactions based on their functional groups. The reactivity of the thiazole ring allows for further functionalization and the formation of diverse derivatives. For example, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involved the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, followed by diversification reactions with alpha-bromoketones . These reactions are crucial for the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole carboxamides are influenced by their molecular structure. The presence of electronegative substituents such as the trifluoromethyl group can affect properties like solubility, melting point, and stability. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined to understand their chemical behavior in different pH environments . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
作用機序
将来の方向性
特性
IUPAC Name |
4-methyl-2-pyridin-3-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-14(25-16(22-10)11-3-2-8-21-9-11)15(24)23-13-6-4-12(5-7-13)17(18,19)20/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGRUCREYUTPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

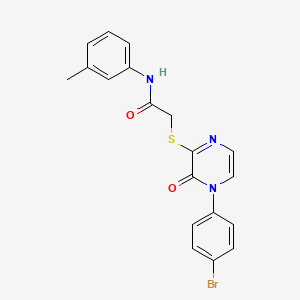


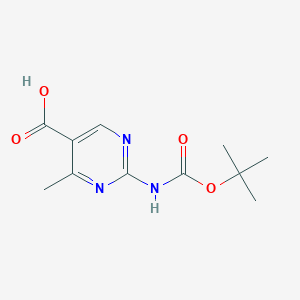
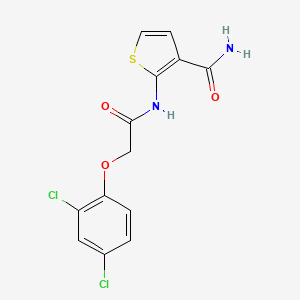
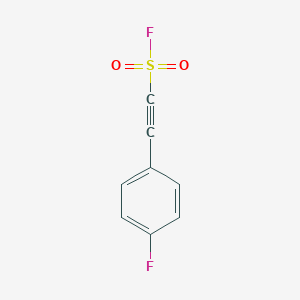

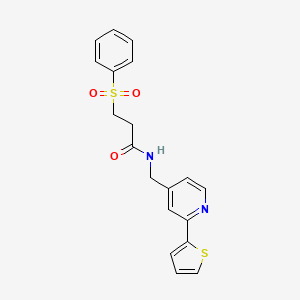

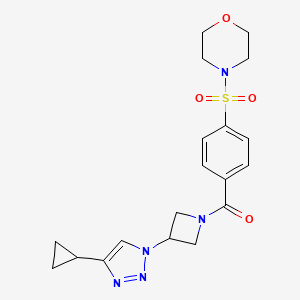
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

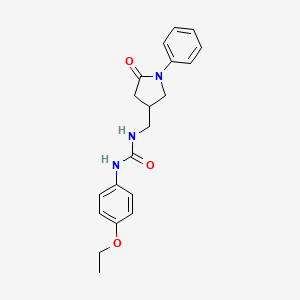
![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)